

physicochemical properties of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid** (CAS No. 175277-11-9). Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities.^{[1][2]} Understanding the specific physicochemical characteristics of this molecule is paramount for its effective application in drug discovery, process chemistry, and materials science. This document synthesizes key identification data, predicted spectroscopic profiles, and provides detailed, field-proven experimental protocols for the empirical determination of its critical properties, including solubility and pKa. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to validate and expand upon this data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid** is a substituted N-

methylpyrazole carrying a tert-butyl group at the C3 position and a carboxylic acid at the C5 position. These substitutions critically influence the molecule's steric and electronic properties.

Molecular Structure:

(Structure rendered as ASCII art for illustrative purposes)

Table 1: Core Chemical Identifiers

Property	Value	Source
IUPAC Name	3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid	N/A
CAS Number	175277-11-9	[3]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[3]
Molecular Weight	182.22 g/mol	[3]
Canonical SMILES	CC(C) (C)C1=NN(C)C(=C1)C(=O)O	N/A

| InChI Key | N/A - Not readily available | N/A |

Physicochemical Properties Summary

The bulk physicochemical properties of a molecule govern its behavior in biological and chemical systems, impacting everything from reaction kinetics to pharmacokinetics.[\[4\]](#) While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and subsequently confirmed using the protocols outlined in this guide.

Table 2: Key Physicochemical Properties

Property	Predicted/Expected Value	Significance & Rationale
Appearance	White to off-white solid	Typical for small organic carboxylic acids.
Melting Point	Not reported. Expected to be >100 °C.	The presence of a carboxylic acid allows for strong hydrogen bonding, leading to a crystalline solid with a relatively high melting point.
Boiling Point	Not applicable; likely to decompose upon heating.	Carboxylic acids often decarboxylate at high temperatures before reaching a boiling point.
pKa	Expected range: 3.5 - 5.0	The carboxylic acid moiety is the primary acidic proton. Its pKa is influenced by the electron-donating/withdrawing nature of the pyrazole ring. Experimental determination is crucial for formulation and ADMET studies.
Solubility	- Water: Low at neutral pH, increasing significantly at pH > pKa. - Organic Solvents: Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate).	The bulky, lipophilic tert-butyl group reduces aqueous solubility, while the polar carboxylic acid enhances it, especially in its ionized (carboxylate) form. Solubility is a critical parameter for both biological assays and synthetic workups. [5] [6]

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic. | LogP is a key indicator of a drug's ability to cross cell membranes. The balance between the lipophilic tert-butyl group and the hydrophilic carboxylic acid will dictate its value. |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound. The following profile is based on established data from closely related pyrazole structures.[\[2\]](#)[\[7\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - ~1.3 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
 - ~3.8-4.0 ppm (singlet, 3H): Assigned to the protons of the N-methyl group. The chemical shift is downfield due to the deshielding effect of the adjacent pyrazole ring and C5-carboxyl group.
 - ~6.5-6.8 ppm (singlet, 1H): Represents the single proton at the C4 position of the pyrazole ring.
 - >10 ppm (broad singlet, 1H): The characteristic signal for the acidic proton of the carboxylic acid group.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - ~30 ppm (3C): Methyl carbons of the tert-butyl group.
 - ~32 ppm (1C): Quaternary carbon of the tert-butyl group.
 - ~36-38 ppm (1C): N-methyl carbon.
 - ~108-112 ppm (1C): C4 of the pyrazole ring.
 - ~145-150 ppm (1C): C5 of the pyrazole ring (attached to the carboxyl group).
 - ~160-165 ppm (1C): C3 of the pyrazole ring (attached to the tert-butyl group).
 - ~165-170 ppm (1C): Carbonyl carbon of the carboxylic acid.
- FT-IR (Fourier-Transform Infrared Spectroscopy):

- 2500-3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration characteristic of a hydrogen-bonded carboxylic acid.
- ~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.
- ~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.
- ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 183.11.
 - Fragmentation: A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺).

Experimental Protocols for Core Property Determination

The following protocols describe robust, self-validating methods for determining key physicochemical properties. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility, measuring the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient period to achieve equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

- Preparation: Add an excess amount (e.g., 2-5 mg) of **3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid** to a glass vial. Rationale: Using an excess of solid material ensures that equilibrium is established with the solid phase, a prerequisite for measuring thermodynamic solubility.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: Extended agitation is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches true thermodynamic equilibrium.^[5] Constant temperature is critical as solubility is temperature-dependent.
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes. Rationale: This step is crucial to separate the saturated aqueous phase from the solid excess without disturbing the equilibrium.
- Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) and dilute with the mobile phase for analysis. Rationale: Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration. Immediate dilution prevents potential precipitation of the supersaturated solution.
- Quantification: Analyze the diluted filtrate using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of the compound. Calculate the original concentration in the filtrate to determine the solubility.



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Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

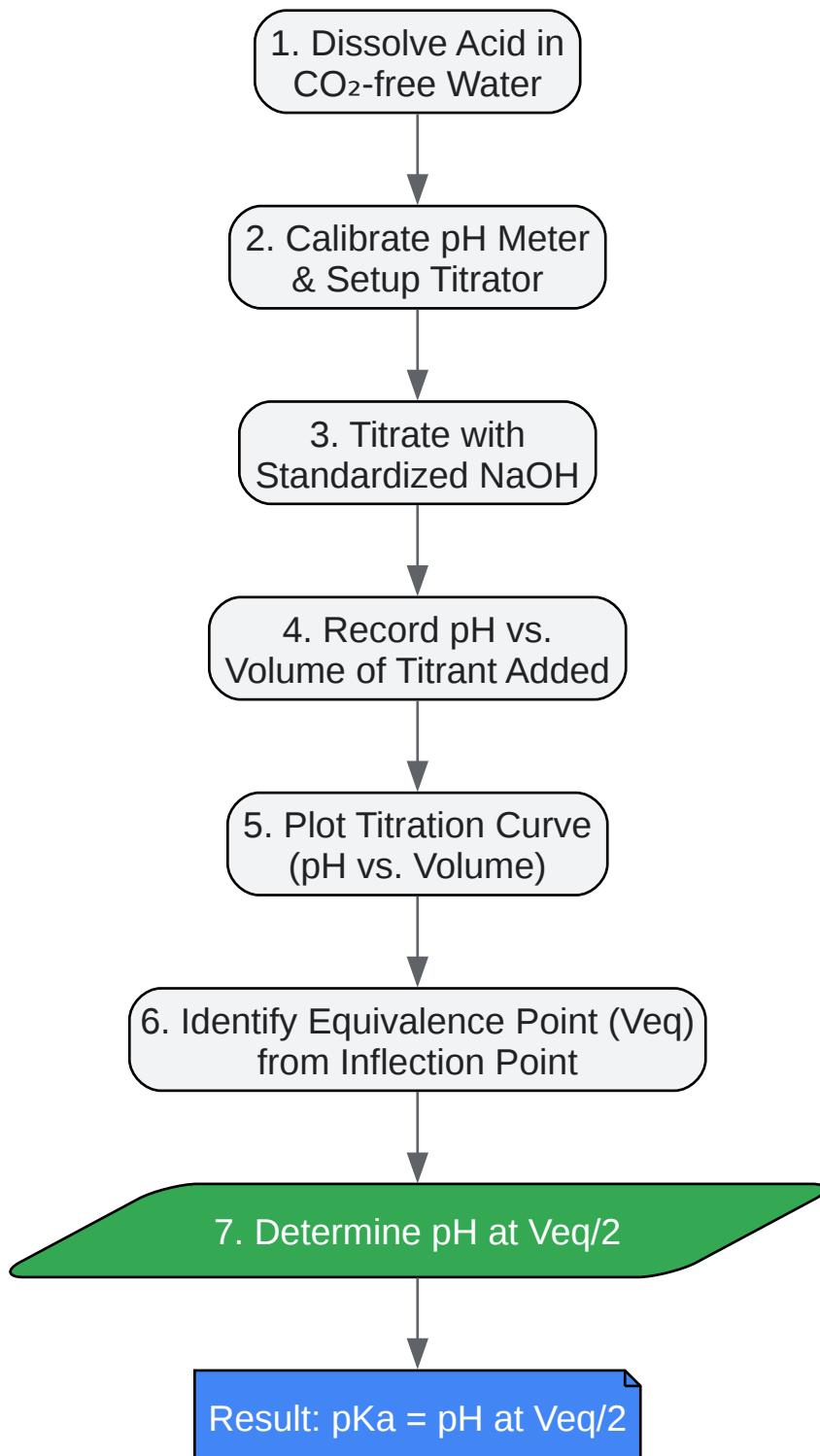
This classic method directly measures the change in pH of a solution of the acid as it is neutralized with a strong base, allowing for the precise determination of the pKa.

Principle: The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations. This corresponds to the midpoint of the titration curve (the half-equivalence point).

Step-by-Step Methodology:

- **Solution Preparation:** Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if aqueous solubility is very low, but this will yield an apparent pKa (pKa_{app}).
- **Titrator Setup:** Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Place the pH electrode and a micro-stir bar into the sample solution.
- **Titration:** Begin stirring the solution gently. Add a standardized titrant of a strong base (e.g., 0.01 M NaOH) in small, precise increments using an automated titrator or a burette.
Rationale: Using a standardized strong base ensures the molar quantity of added titrant is accurately known. Slow, incremental addition allows the pH to stabilize after each addition.
- **Data Recording:** Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (where the pH change is most rapid).
- **Data Analysis:** Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
- **pKa Calculation:** Determine the equivalence point volume (V_{eq}) from the steepest point of the curve (the inflection point, often found using the first or second derivative of the curve). The pKa is the pH value on the curve that corresponds to half of this volume (V_{eq}/2).
Rationale: At the half-equivalence point, exactly half of the carboxylic acid has been

neutralized to its conjugate base, meaning $[HA] = [A^-]$. According to the Henderson-Hasselbalch equation ($pH = pK_a + \log([A^-]/[HA])$), when $[HA] = [A^-]$, the log term is zero, and thus $pH = pK_a$.



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Caption: Workflow for Potentiometric pKa Determination.

Conclusion

3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with distinct physicochemical properties defined by its N-methylpyrazole core, a lipophilic tert-butyl group, and an acidic carboxylic acid function. Its characterization reveals it to be a moderately lipophilic acid, with solubility being highly dependent on pH. The provided spectroscopic predictions serve as a robust template for identity confirmation, while the detailed experimental protocols for solubility and pKa offer a clear and reliable path for empirical validation. This foundational data is essential for any researcher aiming to utilize this compound in further studies, particularly in the rational design of new therapeutic agents or functional materials.

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